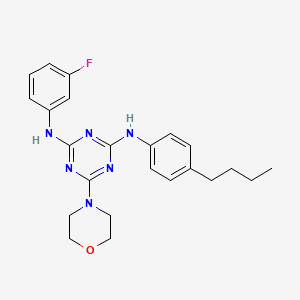

N2-(4-butylphenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine

Description

N2-(4-Butylphenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a triazine-based compound featuring a 1,3,5-triazine core substituted at the N2 position with a 4-butylphenyl group, at the N4 position with a 3-fluorophenyl group, and at the C6 position with a morpholine moiety. Triazine derivatives are widely studied due to their versatility in pharmaceutical and materials science applications, particularly as kinase inhibitors, antimicrobial agents, and light stabilizers . The structural diversity of substituents on the triazine ring allows for fine-tuning of electronic properties, solubility, and biological activity.

Properties

IUPAC Name |

4-N-(4-butylphenyl)-2-N-(3-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN6O/c1-2-3-5-17-8-10-19(11-9-17)25-21-27-22(26-20-7-4-6-18(24)16-20)29-23(28-21)30-12-14-31-15-13-30/h4,6-11,16H,2-3,5,12-15H2,1H3,(H2,25,26,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYGMCLDDRGYJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-butylphenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N2-(4-butylphenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation and may involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted triazine derivatives.

Scientific Research Applications

Structural Characteristics

The compound's molecular formula is with a molecular weight of approximately 404.5 g/mol. Its structure features:

- Triazine Core : A six-membered ring containing three nitrogen atoms.

- Substituents : Includes a butylphenyl group, a fluorophenyl group, and a morpholinyl group.

Medicinal Chemistry

Research indicates that compounds within the triazine class have significant potential as therapeutic agents. N2-(4-butylphenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is being investigated for its interactions with biological targets such as enzymes and receptors. These interactions may lead to modulation of cellular processes relevant to disease treatment.

Pharmacology

The pharmacokinetics and pharmacodynamics of this compound are subjects of ongoing research. Understanding how this compound behaves in biological systems can elucidate its potential efficacy and safety profiles. Studies focus on:

- Absorption : How well the compound is absorbed into the bloodstream.

- Distribution : How it spreads throughout the body.

- Metabolism : How it is processed by the body.

- Excretion : How it is eliminated from the body.

Materials Science

The unique structural features of this compound make it a candidate for developing new materials with specific properties. Its stability and reactivity profile may be useful in creating advanced materials for various applications.

Mechanism of Action

The mechanism of action of N2-(4-butylphenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Groups : The 3-fluorophenyl group in the target compound offers moderate electron withdrawal compared to the stronger -CF3 group in the analog. This may influence binding affinity in enzyme inhibition (e.g., kinase targets) .

- Morpholine Role : The morpholine moiety at C6 is conserved across analogs, contributing to solubility and hydrogen-bonding capacity .

Biological Activity

N2-(4-butylphenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a synthetic compound classified under triazine derivatives. Its complex structure includes a triazine core with various substituents that potentially influence its biological activity. The molecular formula is , and it has a molecular weight of approximately 422.5 g/mol .

Structural Features

The compound features:

- Triazine Core : Central structure contributing to its chemical properties.

- Substituents : Includes a butylphenyl group, a fluorophenyl group, and a morpholinyl group which may enhance its biological interactions.

| Feature | Description |

|---|---|

| Molecular Formula | C23H27FN6O |

| Molecular Weight | 422.5 g/mol |

| CAS Number | 898648-53-8 |

Anticancer Properties

Recent studies have explored the biological activity of various triazine derivatives, including those structurally similar to this compound. Notably, compounds containing the triazine scaffold have shown promising antiproliferative activity against cancer cell lines.

Structure-Activity Relationship (SAR)

The effectiveness of triazine derivatives often relies on the nature and position of substituents on the phenyl rings. For instance:

- Electron-Donating Groups : Substituents in the para position (e.g., methoxy or dimethylamino) significantly enhance antiproliferative activity.

- Fluorinated Groups : The presence of fluorinated phenyl groups can improve binding affinity to biological targets .

Example Study on Triazine Derivatives

In a study evaluating a library of 126 triazine derivatives:

- Compounds were screened for their ability to inhibit the growth of MDA-MB231 cells.

- The most effective compounds had GI50 values as low as 0.06 μM against these cells, indicating potent anticancer activity .

Comparative Analysis

A comparative table summarizing some related compounds and their biological activities is presented below:

| Compound Name | Structure Features | Activity Against MDA-MB231 (GI50) |

|---|---|---|

| This compound | Butylphenyl and fluorophenyl groups | TBD |

| N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine | Methoxy substitution | 0.06 μM |

| N2-(3-chlorophenyl)-N4-(3-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine | Chlorinated phenyl group | TBD |

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing N2-(4-butylphenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine?

- Answer : Synthesis typically involves:

- Step 1 : Diazotization of substituted anilines (e.g., 4-butylphenylamine) to form diazonium salts under acidic conditions.

- Step 2 : Coupling with cyanuric chloride or intermediates to construct the triazine core.

- Step 3 : Sequential nucleophilic substitutions to introduce morpholine and fluorophenyl groups. Microwave-assisted synthesis (60–100°C, polar aprotic solvents) enhances yield and reduces reaction time compared to conventional heating .

- Challenges : Purification via column chromatography or recrystallization is critical due to byproduct formation. Optimizing pH and solvent polarity (e.g., dichloromethane vs. DMF) minimizes side reactions .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substitution patterns (e.g., aryl protons at δ 7.2–8.1 ppm, morpholine protons at δ 3.5–3.7 ppm).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ~450–460 m/z).

- X-ray Crystallography : Resolves stereoelectronic effects of the triazine core and substituents.

- HPLC : Purity assessment (>95% recommended for biological assays) .

Q. How do substituents (e.g., 4-butylphenyl, morpholin-4-yl) influence solubility and bioavailability?

- Answer :

- The morpholin-4-yl group enhances aqueous solubility via hydrogen bonding with water.

- The 4-butylphenyl group increases lipophilicity (logP ~3.5–4.0), favoring membrane permeability but requiring formulation optimization (e.g., PEGylation) for in vivo studies .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

- Answer :

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution to identify metabolic instability (e.g., cytochrome P450-mediated oxidation of the butyl chain).

- Prodrug Design : Introduce hydrolyzable esters or amides to improve bioavailability.

- Dose-Response Refinement : Adjust dosing intervals based on in vitro IC50 values (e.g., 10–50 µM for kinase inhibition) and in vivo toxicity thresholds .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s inhibitory potency against specific enzymes?

- Answer :

- Substituent Screening : Replace the 3-fluorophenyl group with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to enhance binding to ATP pockets in kinases.

- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., EGFR, VEGFR). Fluorine atoms improve binding affinity via halogen bonding (ΔG ~-9.5 kcal/mol) .

- Enzymatic Assays : Compare IC50 values across modified analogs using fluorescence-based kinase assays .

Q. What experimental designs address discrepancies in reported cytotoxicity data across cell lines?

- Answer :

- Cell Line Validation : Use authenticated lines (e.g., NCI-60 panel) with standardized culture conditions.

- Combination Studies : Test synergy with cisplatin or paclitaxel to identify additive vs. antagonistic effects.

- Apoptosis Markers : Quantify caspase-3/7 activation and mitochondrial membrane potential (JC-1 assay) to distinguish cytostatic vs. cytotoxic mechanisms .

Q. How can computational modeling predict metabolic pathways and potential toxic metabolites?

- Answer :

- ADMET Prediction : Use SwissADME or ADMETLab to identify vulnerable sites (e.g., N-dealkylation of the morpholine ring).

- LC-MS/MS Metabolite Profiling : Incubate with liver microsomes to detect Phase I/II metabolites (e.g., glucuronidation at the triazine amine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.